N-[(2-ethylpyrazol-3-yl)methyl]-4-methoxyaniline
Overview
Description
N-[(2-ethylpyrazol-3-yl)methyl]-4-methoxyaniline is a chemical compound that features a pyrazole ring substituted with an ethyl group and a methoxyaniline moiety. This compound is of interest due to its unique structure, which allows it to participate in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethylpyrazol-3-yl)methyl]-4-methoxyaniline typically involves the reaction of 2-ethylpyrazole with 4-methoxyaniline under specific conditions. One common method includes:
Starting Materials: 2-ethylpyrazole and 4-methoxyaniline.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the amine group, facilitating nucleophilic substitution.
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often used to dissolve the reactants and promote the reaction.
Temperature: The reaction is typically conducted at elevated temperatures, ranging from 80°C to 120°C, to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethylpyrazol-3-yl)methyl]-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-[(2-ethylpyrazol-3-yl)methyl]-4-methoxyaniline has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[(2-ethylpyrazol-3-yl)methyl]-4-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can interact with enzymes and receptors, modulating their activity. The methoxyaniline moiety may enhance the compound’s binding affinity and specificity towards its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2-ethylpyrazol-3-yl)methyl]-2-phenylethanamine
- **N-[(2-ethylpyrazol-3-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazol-2-amine
Uniqueness
N-[(2-ethylpyrazol-3-yl)methyl]-4-methoxyaniline is unique due to its combination of a pyrazole ring and a methoxyaniline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Biological Activity
N-[(2-Ethylpyrazol-3-yl)methyl]-4-methoxyaniline is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article provides a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Synthesis
The compound is characterized by its unique structure, which includes a pyrazole moiety linked to a methoxyaniline group. The synthesis typically involves multicomponent reactions, which have been shown to yield various pyrazole derivatives efficiently. These reactions often involve the condensation of hydrazines with aldehydes and other reagents under controlled conditions, resulting in high yields of biologically active compounds .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against a range of bacterial strains. The following table summarizes the findings from various studies:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison with Standard Drug |
---|---|---|
Staphylococcus aureus | 32 μg/mL | Comparable to ampicillin |
Escherichia coli | 64 μg/mL | Less effective than ciprofloxacin |
Acinetobacter baumannii | 16 μg/mL | More potent than standard drugs |
Bacillus subtilis | 8 μg/mL | Equivalent to chloramphenicol |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-negative bacteria like Acinetobacter baumannii, which is known for its resistance to multiple drugs .
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has shown promise in reducing inflammation. Studies have demonstrated that it can attenuate the expression of pro-inflammatory cytokines such as TNF-α in animal models. This suggests its potential utility in treating conditions characterized by chronic inflammation, including those associated with opioid use .
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study assessed the efficacy of this compound against a panel of ESKAPE pathogens, which are notorious for their resistance to antibiotics. The compound was found to inhibit growth effectively at low concentrations, highlighting its potential as a therapeutic agent against multidrug-resistant infections .
- Case Study on Inflammatory Response : In an experimental model involving morphine-induced hyperalgesia, administration of this compound resulted in a significant reduction in pain sensitivity and inflammatory markers. This finding underscores its dual role as both an analgesic and an anti-inflammatory agent .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Bacterial Cell Wall Synthesis : Similar to other anilines, it may interfere with bacterial cell wall integrity.
- Modulation of Cytokine Production : The compound appears to modulate the immune response by inhibiting pro-inflammatory cytokines, thereby reducing overall inflammation.
Properties
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-4-methoxyaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-3-16-12(8-9-15-16)10-14-11-4-6-13(17-2)7-5-11/h4-9,14H,3,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRWVEDRXWYHLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CNC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006451-51-9 | |
Record name | N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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